molecular formula C5H10ClN3OS B583887 5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one Oxime-d3 Hydrochloride CAS No. 1346606-31-2

5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one Oxime-d3 Hydrochloride

Cat. No.: B583887
CAS No.: 1346606-31-2
M. Wt: 198.683
InChI Key: UXIDHCYVMGREQL-NIIDSAIPSA-N
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Description

5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one Oxime-d3 Hydrochloride: is a synthetic compound characterized by its unique thiazine ring structure. This compound is often used in scientific research due to its potential biological activities and its role as a building block in organic synthesis.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one Oxime-d3 Hydrochloride typically involves multiple steps:

    Formation of the Thiazine Ring: The initial step involves the cyclization of appropriate precursors to form the thiazine ring. This can be achieved through the reaction of a diene with a thiol under acidic conditions.

    Introduction of the Methylamino Group: The methylamino group is introduced via nucleophilic substitution, where a suitable amine reacts with a halogenated precursor.

    Oxime Formation: The oxime group is formed by reacting the ketone or aldehyde intermediate with hydroxylamine under basic conditions.

    Deuteration: The deuterium labeling (d3) is typically introduced through the use of deuterated reagents in the synthesis process.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the oxime group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the methylamino group or other reactive sites on the thiazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction of the oxime group.

    Substituted Thiazines: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, 5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one Oxime-d3 Hydrochloride is used as a precursor in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, derivatives of this compound are explored for their pharmacological properties. Studies focus on their efficacy and safety as potential drug candidates for treating various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in certain chemical reactions. Its stability and reactivity make it suitable for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one: Lacks the oxime and deuterium labeling.

    3-(Methylamino)-2H-1,4-thiazin-2-one: Lacks the dihydro and oxime groups.

    2H-1,4-Thiazin-2-one: Basic thiazine structure without additional functional groups.

Uniqueness

5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one Oxime-d3 Hydrochloride is unique due to its combination of functional groups and deuterium labeling. This makes it particularly useful in research applications where isotopic labeling is required, such as in metabolic studies and tracing experiments.

Properties

IUPAC Name

(NE)-N-[3-(trideuteriomethylimino)thiomorpholin-2-ylidene]hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3OS.ClH/c1-6-4-5(8-9)10-3-2-7-4;/h9H,2-3H2,1H3,(H,6,7);1H/b8-5+;/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOYCJOQYOBFFF-ZRHZDPIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C1C(=NO)SCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N=C1/C(=N\O)/SCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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